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Compound of Interest

Compound Name: 4-Bromo-1-methylisoquinoline

Cat. No.: B035474

An In-depth Technical Guide to 4-Bromo-1-methylisoquinoline for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1-methylisoquinoline, a
heterocyclic compound of significant interest to researchers in synthetic and medicinal
chemistry. Isoquinoline and its derivatives form the structural core of numerous natural
products and pharmacologically active molecules, making them privileged scaffolds in drug
discovery. This document details the compound's core properties, proposes a robust synthetic
pathway, and explores its chemical reactivity, with a focus on its application as a versatile
intermediate for the synthesis of complex molecular architectures. Safety protocols, handling
procedures, and analytical characterization are also discussed to provide a complete resource
for laboratory professionals.

Compound Identification and Core Properties

4-Bromo-1-methylisoquinoline is a halogenated derivative of 1-methylisoquinoline. The
introduction of a bromine atom at the C4 position provides a key functional handle for synthetic
diversification, primarily through transition-metal-catalyzed cross-coupling reactions.

Caption: Chemical structure of 4-Bromo-1-methylisoquinoline.

Table 1. Core Compound Identifiers
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Property Value Source(s)
CAS Number 104704-40-7 [1][2]1[3]
Molecular Formula C10HsBrN [1]12]
Molecular Weight 222.08 g/mol

Exact Mass 220.98401 Da [1]

| Synonyms | 4-Bromo-1-methyl-isoquinoline [[1] |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various
solvents and reaction conditions, as well as for developing purification and analytical methods.
The data currently available for 4-Bromo-1-methylisoquinoline are based on computational

predictions.

Table 2: Predicted Physicochemical Properties

Property Predicted Value Source(s)
Boiling Point 304.4 £22.0 °C [1]
Density 1.488 + 0.06 g/cm3 [1]
XLogP3 3.2 [1]

| Topological Polar Surface Area| 12.9 A2 |[1] |

Synthesis and Purification

While a specific, published synthetic route for 4-Bromo-1-methylisoquinoline is not readily
available in peer-reviewed literature, a logical and robust pathway can be proposed based on
established transformations of the isoquinoline scaffold. The most direct approach involves the
regioselective bromination of the 1-methylisoquinoline precursor.

Caption: Proposed workflow for the synthesis of 4-Bromo-1-methylisoquinoline.
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Proposed Experimental Protocol: Synthesis

Rationale: The electron-rich nature of the isoquinoline ring system makes it susceptible to
electrophilic substitution. In strongly acidic media, the nitrogen atom is protonated, deactivating
the heterocyclic ring and directing substitution to the benzene ring, primarily at the C5 and C8
positions. However, direct bromination of the neutral isoquinoline with bromine in a high-boiling
solvent like nitrobenzene is known to favor substitution at the C4 position[4]. This precedent
suggests a similar regioselectivity for the 1-methyl derivative. N-Bromosuccinimide (NBS) in
sulfuric acid is also a well-established method for the regioselective bromination of
isoquinolines at the C5 position, highlighting the critical role of reaction conditions in directing
the outcome[5]. For C4-bromination, conditions avoiding strong protonation of the ring nitrogen
are preferable.

Step 1: Synthesis of 1-Methylisoquinoline (Precursor) The precursor, 1-methylisoquinoline, can
be synthesized via several established methods, most notably the Bischler-Napieralski
reaction, starting from N-acetyl-2-phenylethylamine followed by dehydrogenation.

Step 2: Bromination of 1-Methylisoquinoline

» Reaction Setup: To a three-necked flask equipped with a reflux condenser, dropping funnel,
and magnetic stirrer, add 1-methylisoquinoline (1 equiv.) and a high-boiling inert solvent
(e.g., nitrobenzene or 1,2-dichlorobenzene).

o Reagent Addition: Heat the mixture to 160-180 °C. Add a solution of bromine (1.1 equiv.) in
the same solvent dropwise over 1 hour. The evolution of hydrogen bromide gas should be
observed.

e Reaction Monitoring: Maintain the temperature and stir the reaction mixture for 4-6 hours
after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography
(TLC) or GC-MS until the starting material is consumed.

e Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic
solvent (e.g., dichloromethane) and wash with aqueous sodium bicarbonate solution to
neutralize excess acid, followed by aqueous sodium thiosulfate solution to quench any
remaining bromine. Wash the organic layer with brine, dry over anhydrous sodium sulfate
(Naz2S0a4), and filter.
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 Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The
crude product can be purified by flash column chromatography on silica gel using a gradient
of ethyl acetate in hexanes to yield pure 4-Bromo-1-methylisoquinoline.

Spectroscopic and Analytical Characterization

While experimental spectra for 4-Bromo-1-methylisoquinoline are not widely published, its
structure allows for a confident prediction of its key spectroscopic features based on
established principles of NMR, MS, and IR spectroscopy|6].

e 1H NMR: The spectrum is expected to show a singlet for the methyl group (C1-CHs) around &
2.5-2.8 ppm. The aromatic region (o 7.5-8.5 ppm) will display a set of multiplets
corresponding to the five protons on the isoquinoline core. The proton at C3 will likely appear
as a singlet, while the protons on the benzene ring will show characteristic coupling patterns.

e 13C NMR: The spectrum should display 10 distinct signals. The methyl carbon is expected in
the aliphatic region (~20-25 ppm). The aromatic region will contain 9 signals, including the C-
Br carbon, which would appear at approximately & 120-125 ppm.

e Mass Spectrometry (El): The mass spectrum will show a characteristic isotopic pattern for a
monobrominated compound, with two major peaks for the molecular ion [M]* and [M+2]* in
an approximate 1:1 ratio, corresponding to the natural abundance of the 7°Br and 8!Br
isotopes (m/z 221 and 223).

» IR Spectroscopy: Key absorption bands are expected for C-H stretching of the aromatic and
methyl groups (~3100-2900 cm~1), aromatic C=C and C=N stretching vibrations (~1600-
1450 cm~1), and a C-Br stretching vibration in the fingerprint region (< 1000 cm™2).

Chemical Reactivity and Synthetic Utility

The synthetic value of 4-Bromo-1-methylisoquinoline lies in the reactivity of its carbon-
bromine bond. This site serves as an excellent electrophilic partner in a variety of palladium-
catalyzed cross-coupling reactions, enabling the construction of new carbon-carbon and
carbon-nitrogen bonds.

Caption: Key cross-coupling reactions utilizing 4-Bromo-1-methylisoquinoline.
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Exemplary Experimental Protocols

Rationale: The protocols below are generalized based on well-established procedures for
palladium-catalyzed reactions with bromo-substituted N-heterocycles[7][8][9]. The choice of
ligand, base, and solvent is crucial for achieving high yields and must be optimized for specific
substrates. The higher reactivity of C-Br bonds compared to C-Cl bonds is a key principle in
these transformations[7].

Protocol 5.1: Suzuki-Miyaura Coupling
o Objective: To synthesize 4-aryl-1-methylisoquinolines.
e Procedure:

o To a Schlenk flask, add 4-Bromo-1-methylisoquinoline (1 equiv.), the desired arylboronic
acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Clz (3 mol%), and a base like
Na2COs or KsPOa (2-3 equiv.).

o Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat three times.

o Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1
vIV), via syringe.

o Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates
complete consumption of the starting material (typically 4-16 hours).

o Cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic
layer over Naz2SOa4, filter, and concentrate.

o Purify the crude product by flash column chromatography.
Protocol 5.2: Buchwald-Hartwig Amination
e Objective: To synthesize 4-(substituted-amino)-1-methylisoquinolines.

e Procedure:
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o In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst
(e.g., a G3 palladacycle, 2 mol%), a suitable phosphine ligand (e.g., XPhos or BrettPhos,
4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or
cesium carbonate (Cs2COs3) (1.4 equiv.).

o Add 4-Bromo-1-methylisoquinoline (1 equiv.) and the desired primary or secondary
amine (1.2 equiv.).

o Add an anhydrous, degassed solvent such as toluene or THF.

o Seal the vial and heat the mixture to 80-110 °C, stirring until the reaction is complete as
monitored by LC-MS.

o Cool the reaction, dilute with an appropriate solvent, and filter through a pad of celite to
remove inorganic salts and catalyst residues.

o Concentrate the filtrate and purify the product by chromatography.
Protocol 5.3: Heck Reaction
o Objective: To synthesize 4-alkenyl-1-methylisoquinolines.
e Procedure:

o Combine 4-Bromo-1-methylisoquinoline (1 equiv.), the desired alkene (e.g., butyl
acrylate, 1.5 equiv.), a palladium source like Pd(OAc)z (2-5 mol%), and a phosphine ligand
such as P(o-tol)s (4-10 mol%) in a pressure vessel.

o Add a base, typically a tertiary amine like triethylamine (EtsN) (2 equiv.), and a polar
aprotic solvent like DMF or NMP.

o Seal the vessel and heat to 100-140 °C with vigorous stirring for 12-24 hours.

o After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl
acetate).

o Wash the combined organic layers, dry, concentrate, and purify by column
chromatography to yield the substituted alkene product, typically with trans
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stereochemistry[10][11].

Applications in Medicinal Chemistry and Drug
Discovery

The isoquinoline nucleus is a cornerstone in medicinal chemistry, present in numerous
approved drugs and clinical candidates. 4-Bromo-1-methylisoquinoline serves as a valuable
starting material for generating libraries of novel compounds for biological screening.

o Antineoplastic Potential: There is evidence that 4-Bromo-1-methylisoquinoline itself
exhibits inhibitory effects on the growth of L1210 leukemia cells, with antineoplastic
properties noted when used with thiosemicarbazide. This suggests the core structure has
intrinsic biological activity that can be explored further.

» Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted N-heterocyclic
core. The ability to introduce diverse aryl and amino groups at the C4 position via Suzuki and
Buchwald-Hartwig couplings allows for systematic exploration of the binding pockets of
various kinases, which are key targets in oncology.

o Precursor for Complex Molecules: The compound can be used as a precursor for sulfonation
and acetylation reactions or to catalyze the reduction of nitro compounds, expanding its
utility beyond cross-coupling reactions.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory when handling 4-
Bromo-1-methylisoquinoline. It is classified as hazardous, and all work should be conducted
in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Table 3: Hazard Identification and Safety Precautions
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Category Information Source(s)
Signal Word Warning [2]
Pictograms GHSO07 (Exclamation Mark) [2]

H302: Harmful if

swallowed.H315: Causes skin

irritation.H319: Causes serious
Hazard Statements o ) [2]

eye irritation.H332: Harmful if

inhaled.H335: May cause

respiratory irritation.

P261: Avoid breathing
dust/fume/gas/mist/vapors/spr
ay.P280: Wear protective
gloves/eye protection/face
protection.P301+P310: IF
SWALLOWED: Immediately
call a POISON

Precautionary Statements CENTER/doctor.P302+P352: [2]
IF ON SKIN: Wash with plenty
of water.P305+P351+P338: IF
IN EYES: Rinse cautiously with
water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

| Storage | Store in a cool, dry place (2-8°C recommended). Keep container tightly sealed in a
dry and well-ventilated place. |[2] |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b035474#4-bromo-1-methylisoquinoline-cas-number-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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